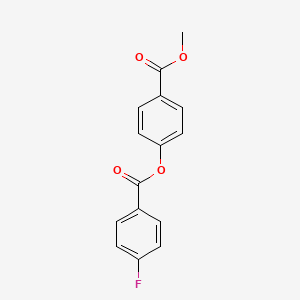![molecular formula C14H10N4O2S B5525987 6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)
6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involves multiple steps, including the formation of intermediate compounds followed by cyclization reactions. A typical synthesis route might start from 4-thioalkyl phenols, proceeding through a series of reactions involving ethyl chloroacetate, hydrazine hydrate, and carbon disulphide, culminating in the condensation with aromatic carboxylic acids in the presence of phosphorus oxychloride to yield the desired triazolo-thiadiazole derivatives (Karabasanagouda et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like IR, (1)H-NMR, CHNS analysis, and single-crystal X-ray crystallography. These techniques provide insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, a related compound, 6-(2-chlorophenyl)-3-ethyl-[1,2,4]triazolo[3,4-b]thiadiazole, was characterized by X-ray diffraction, revealing its monoclinic space group and cell parameters, along with intra and intermolecular hydrogen bonding patterns (Swamy et al., 2006).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds related to 6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their efficacy as antimicrobials. Studies have shown that derivatives of this compound exhibit significant inhibition against various strains of bacteria and fungi, highlighting their potential as antimicrobial agents. Specifically, certain derivatives demonstrated notable activities at higher concentrations against both Gram-positive and Gram-negative bacterial strains, as well as fungal organisms (Swamy et al., 2006); (Reddy & Reddy, 2010).
Anthelmintic Activity
Research into the anthelmintic properties of triazolothiadiazole derivatives, closely related to the compound , revealed that these compounds possess potential anthelmintic activity. The synthesis of such derivatives aimed at exploring their use in treating parasitic worm infections shows promise for further pharmacological development (el-Khawass Sm et al., 1989).
Anti-inflammatory and Analgesic Potentials
A series of 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potentials. These compounds, related to the core structure of interest, demonstrated significant activity in experimental models, highlighting their potential therapeutic benefits in managing pain and inflammation with a lower ulcerogenic index compared to standard drugs (Amir et al., 2007).
Anticancer Activity
The synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which share a structural motif with the compound of interest, has shown that these compounds possess moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer, human osteosarcoma, and human myeloid leukemia. This suggests a potential pathway for the development of new anticancer drugs, with specific derivatives demonstrating higher antiproliferative activity, indicating their significance in cancer research (Chowrasia et al., 2017).
Propiedades
IUPAC Name |
6-(furan-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c1-2-5-10(6-3-1)20-9-12-15-16-14-18(12)17-13(21-14)11-7-4-8-19-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXVKOAPAWIIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)
![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)

![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)
![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)
![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)
![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)
![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)